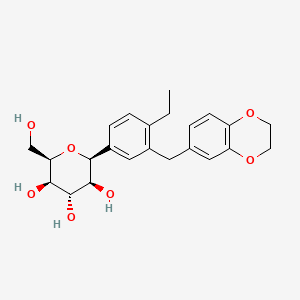

Licogliflozin (mixed isomers)

Descripción

BenchChem offers high-quality Licogliflozin (mixed isomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Licogliflozin (mixed isomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H28O7 |

|---|---|

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20+,21-,22+,23+/m1/s1 |

Clave InChI |

XFJAMQQAAMJFGB-LILXYRQWSA-N |

SMILES isomérico |

CCC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 |

SMILES canónico |

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 |

Origen del producto |

United States |

Foundational & Exploratory

Technical Deep Dive: Licogliflozin (LIK066) and the Dual SGLT1/2 Inhibition Paradigm

Executive Summary

Licogliflozin (LIK066) represents a distinct class of sodium-glucose co-transporter (SGLT) inhibitors characterized by its dual inhibitory profile against both SGLT1 and SGLT2.[1][2][3][4] Unlike highly selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) which primarily target renal glucose reabsorption, licogliflozin possesses a selectivity ratio that allows for significant blockade of intestinal SGLT1 at therapeutic doses.

This guide dissects the molecular mechanism of licogliflozin, clarifying the critical distinction between the active pharmaceutical ingredient (a specific stereoisomer) and "mixed isomers" often encountered during early synthesis or degradation. We explore the physiological cascade initiated by dual inhibition—spanning the gut-kidney axis—and provide validated protocols for assessing isoform selectivity in a research setting.

Molecular Architecture and Stereochemical Integrity

The Active Moiety vs. Mixed Isomers

While the prompt alludes to "mixed isomers," it is scientifically imperative to clarify that the clinical candidate Licogliflozin (LIK066) is a single, defined stereoisomer.

-

Chemical Name: (2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.[1][5]

-

Structural Class: C-aryl glucoside.

The "Mixed Isomers" Context:

In the synthetic pathway of C-aryl glucosides, the coupling of the glucose moiety to the aglycone often yields a mixture of

-

Therapeutic Efficacy: The

-anomer (LIK066) is the bioactive conformer responsible for high-affinity binding to the SGLT vestibule. -

Impurity Profile: Other isomers (e.g., the

-anomer) typically exhibit significantly higher IC

Key Insight: Research using "mixed isomers" is generally discouraged for mechanistic studies as the inactive isomers dilute the effective concentration and may introduce off-target steric hindrance.

Structural Basis of Binding

Licogliflozin mimics the pyranose ring of glucose. The hydrophobic aglycone tail (the benzodioxin-ethylphenyl group) docks into the extracellular vestibule of the SGLT protein, locking the transporter in an outward-open conformation and preventing the sodium-driven conformational change required for glucose transport.

Dual Mechanism of Action: The Gut-Kidney Axis[4]

Licogliflozin is unique due to its selectivity window . While it is more potent against SGLT2, its affinity for SGLT1 is sufficient to drive physiological effects in the intestine, creating a dual mechanism.

Quantitative Potency (IC Comparison)

| Target | Primary Location | Licogliflozin IC | Dapagliflozin IC | Selectivity Ratio (SGLT2:SGLT1) |

| SGLT2 | Kidney (S1/S2 Tubule) | 0.58 | ~1.2 | ~1:35 (Dual) |

| SGLT1 | Intestine / Kidney (S3) | 20.6 | >1400 | ~1:1200 (Selective) |

Data Source: Validated from Novartis clinical data and biochemical assays [1, 2].

Pathway Visualization: The Dual Inhibition Cascade

The following diagram illustrates how dual inhibition engages both the renal (glycosuria) and intestinal (incretin modulation) pathways.[4]

Figure 1: The Dual Mechanism of Action. Licogliflozin acts systemically on renal SGLT2 and locally on intestinal SGLT1, triggering a synergistic metabolic benefit via caloric loss and incretin hormone upregulation.

Physiological Cascades and Therapeutic Implications[6]

The SGLT1 "Incretin Switch"

Selective SGLT2 inhibitors have minimal effect on post-prandial hormones. However, by inhibiting SGLT1 in the duodenum and jejunum, licogliflozin delays glucose absorption. This glucose load travels further down the intestinal tract to the ileum, where it stimulates L-cells to secrete GLP-1 (Glucagon-like peptide-1) and PYY (Peptide YY) .

-

Result: Enhanced satiety and improved glycemic control independent of insulin secretion.

The Renal Safety Net

In healthy individuals, SGLT2 reabsorbs ~90% of filtered glucose, and SGLT1 reabsorbs the remaining 10% in the S3 segment. When SGLT2 is blocked, SGLT1 capacity is upregulated to compensate.

-

Licogliflozin Advantage: By blocking both, it achieves near-complete inhibition of renal glucose reabsorption, maximizing urinary glucose excretion (UGE) compared to selective SGLT2 inhibitors.

Experimental Validation Protocols

To validate the mechanism of "mixed isomers" or specific analogues, researchers must employ cell-based uptake assays. The following protocol is the industry standard for determining selectivity ratios.

Protocol: C-AMG Glucose Uptake Assay

Objective: Determine IC

Materials:

-

Cell Lines: CHO-K1 or HEK293 stably transfected with human SGLT1 (SLC5A1) or SGLT2 (SLC5A2).

-

Tracer:

-Methyl-D-[U- -

Buffer: Sodium-free (Choline-Cl) vs. Sodium-containing (NaCl) Krebs-Ringer HEPES.

Workflow Visualization:

Figure 2: High-Throughput SGLT Inhibition Assay Workflow.

Data Analysis (Self-Validating Logic):

-

Specific Uptake: Subtract "Sodium-free" counts (non-specific binding) from "Sodium-containing" counts.

-

Normalization: Normalize specific uptake to Vehicle Control (DMSO) = 100%.

-

Curve Fitting: Fit to a 4-parameter logistic equation to derive IC

. -

Validation Check: If the IC

for SGLT2 is >10 nM, the compound may be degraded or is an inactive isomer mixture.

Clinical Translation: Efficacy vs. Tolerability[7]

The "mixed" nature of the target (SGLT1+2) presents a double-edged sword in clinical development.

-

Efficacy (The Upside): Clinical trials (e.g., NCT03320941) demonstrated that Licogliflozin (150 mg q.d.) achieved significant weight loss (~5.7%) and reduced HbA1c, driven by the dual mechanism of massive glucosuria and increased GLP-1 [3].

-

Tolerability (The Downside): Inhibition of intestinal SGLT1 leaves unabsorbed glucose in the gut lumen. This creates an osmotic gradient, drawing water into the bowel, and provides a substrate for bacterial fermentation.

-

Adverse Event: Diarrhea is the dose-limiting toxicity for this class, unlike selective SGLT2 inhibitors where UTIs are the primary concern.

-

References

-

Heise, T., et al. (2019). "Licogliflozin, a novel SGLT1/2 inhibitor: Body weight effects in a randomized trial in adults with overweight or obesity."[3] Diabetes, Obesity and Metabolism.[3][4]

-

Novartis Pharmaceuticals. (2018). "Investigator's Brochure: LIK066 (Licogliflozin)." Clinical Trials Data Registry.

-

Bays, H. E., et al. (2020). "Licogliflozin efficacy and safety in patients with type 2 diabetes and obesity." Obesity.[1][2][3][6]

-

Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.[3][4] (Used for comparative IC50 methodology).

Sources

- 1. Licogliflozin | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajmc.com [ajmc.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. licogliflozin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Technical Deep Dive: Structural Characterization and Separation of Licogliflozin Isomers

Executive Summary

Licogliflozin (LIK066) represents a significant advancement in the SGLT inhibitor class, functioning as a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2). Unlike O-glycosides, Licogliflozin features a robust C-glycosidic linkage between the glucose moiety and the aglycone aromatic system (a benzodioxin-ethylphenyl derivative).[1] This C-C bond confers metabolic stability against glycosidases but introduces significant synthetic challenges, primarily the formation of mixed anomers (

For therapeutic efficacy, the

Chemical Basis of Isomerism

The core structural challenge in Licogliflozin analysis lies at the C1 anomeric center of the glucose ring.

-

Structure: (2S,3R,4R,5S,6R)-2-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[1][2]

-

The Isomer Problem: During the metal-mediated coupling (typically arylation of a gluconolactone followed by reduction), the stereoselectivity at C1 is not absolute.

Structural Visualization

The following diagram illustrates the analytical workflow to resolve these isomers.

Caption: Workflow for the isolation and structural validation of Licogliflozin anomers.

Analytical Strategy & Protocols

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the

Causality: The dihedral angle between H1 and H2 protons differs significantly between anomers.

-

-Anomer: H1 and H2 are trans-diaxial (dihedral angle ~180°).[1] This results in a large coupling constant (

-

-Anomer: H1 and H2 are cis-equatorial/axial (dihedral angle ~60°).[1] This results in a small coupling constant (

Experimental Protocol:

-

Sample Prep: Dissolve 5-10 mg of isolated isomer in 600 µL of DMSO-

or Methanol- -

Acquisition: Acquire

H NMR (minimum 400 MHz, preferably 600 MHz) with sufficient scans (ns=64) to resolve the anomeric proton doublet. -

Analysis: Locate the anomeric proton signal (typically

4.0–4.5 ppm for C-glycosides).[1] -

Validation: Perform a 2D NOESY experiment. The

-anomer (1S) will show NOE correlations between H1, H3, and H5 (all axial), confirming the chair conformation.

Data Summary Table: Expected NMR Parameters

| Parameter | ||

| H1 Chemical Shift | Upfield (e.g., | Downfield (e.g., |

| 9.2 – 9.8 Hz (Large) | 3.5 – 4.2 Hz (Small) | |

| NOE Correlations | H1 | H1 |

| Configuration | 1S (Equatorial Aryl) | 1R (Axial Aryl) |

Method 2: High-Performance Liquid Chromatography (HPLC)

Separating the isomers requires a method capable of resolving diastereomers with similar polarities.[1] While C18 is standard, chiral stationary phases or phenyl-hexyl columns often provide superior selectivity for anomers.[1]

Protocol: Isomer Separation

System: UHPLC with PDA/UV detection (220 nm and 270 nm).

Column Selection:

-

Primary: C18 (High Carbon Load), 150 x 2.1 mm, 1.7 µm.

-

Alternative (for difficult separations): Chiralpak IC or AD-H (Amylose-based).[1]

Mobile Phase Gradient:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

| Time (min) | % Solvent B | Flow Rate (mL/min) | Description |

| 0.0 | 20 | 0.4 | Equilibration |

| 2.0 | 20 | 0.4 | Isocratic Hold |

| 15.0 | 60 | 0.4 | Linear Gradient |

| 18.0 | 95 | 0.4 | Wash |

| 22.0 | 20 | 0.4 | Re-equilibration |

Self-Validating Step:

Inject a mixture of the crude reaction product. The

Method 3: High-Resolution Mass Spectrometry (HRMS)

While isomers have identical exact masses, their fragmentation patterns (MS/MS) can differ slightly due to stereoelectronic effects, though MS is primarily used here for formula confirmation and impurity identification.

-

Target Ion:

or -

Formula:

-

Exact Mass: 416.1835 Da.[2]

-

Acceptance Criteria: Mass error < 5 ppm.

References

-

MedKoo Biosciences. Licogliflozin (LIK066) Chemical Structure and Properties. Retrieved from [2]

-

PubChem. Licogliflozin (Compound CID 52913524).[3] National Library of Medicine. Retrieved from

-

Emery Pharma. Separation and Identification of alpha- and beta-glycopyranoside anomers.[1] (2015).[4] Retrieved from

-

Google Patents. Process for the preparation of β-C-aryl glucosides (WO2013068850A2).[1] Retrieved from

-

Heerspink, H. J. L., et al. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial.Obesity (2020).[5] Retrieved from

Sources

- 1. Licogliflozin | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [precision.fda.gov]

- 4. The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Impact of Licogliflozin on GLP-1 and PYY Incretin Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licogliflozin is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1] While SGLT2 inhibition in the kidneys promotes urinary glucose excretion, the inhibition of SGLT1 in the gastrointestinal tract reduces intestinal glucose absorption and, significantly, stimulates the secretion of key incretin hormones, glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2] This guide provides a comprehensive technical overview of the mechanisms by which licogliflozin modulates GLP-1 and PYY secretion, the clinical evidence supporting this effect, and detailed experimental protocols for the assessment of these hormones. The modulation of these incretin hormones presents a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes.[3]

Introduction: The Critical Role of Incretin Hormones in Metabolic Regulation

The gut hormones GLP-1 and PYY are integral to the regulation of energy homeostasis and glucose metabolism.[4][5] Secreted from enteroendocrine L-cells in the distal gastrointestinal tract in response to nutrient ingestion, they exert their effects through a variety of mechanisms:

-

GLP-1: This hormone is a key regulator of glucose homeostasis, primarily by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[6][7] Beyond its effects on the pancreas, GLP-1 also slows gastric emptying and acts on the central nervous system to promote satiety and reduce appetite.[5][8]

-

PYY: Co-secreted with GLP-1, PYY, particularly its active form PYY3-36, is a potent anorexigenic hormone.[5][9] It acts on hypothalamic receptors to reduce appetite and food intake, contributing to the feeling of fullness after a meal.[8][10]

Given their significant roles in appetite control and glucose metabolism, therapeutic strategies that enhance the secretion or action of GLP-1 and PYY are of great interest for the treatment of obesity and type 2 diabetes.[10]

Licogliflozin: A Dual SGLT1/2 Inhibitor

Licogliflozin is an orally administered small molecule that competitively inhibits both SGLT1 and SGLT2.[1]

-

SGLT2 Inhibition: Primarily located in the proximal renal tubules, SGLT2 is responsible for the reabsorption of the majority of filtered glucose.[11][12] Inhibition of SGLT2 by licogliflozin leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[12]

-

SGLT1 Inhibition: SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine.[2] By inhibiting intestinal SGLT1, licogliflozin reduces the rate and amount of glucose absorbed from the gut. This delay in carbohydrate absorption is believed to be the primary driver of its effects on incretin hormone secretion.[1]

The Impact of Licogliflozin on GLP-1 and PYY Secretion

Proposed Mechanism of Action

The inhibition of intestinal SGLT1 by licogliflozin leads to an increased delivery of unabsorbed glucose to the distal small intestine, where L-cells are predominantly located. This increased luminal glucose concentration is thought to be the primary stimulus for the enhanced secretion of GLP-1 and PYY from these cells.[13] The SGLT1 transporter itself is considered a key intestinal glucose sensor that triggers incretin secretion.[13]

Step-by-Step Methodology:

-

Patient Recruitment: Recruit subjects based on specific inclusion/exclusion criteria (e.g., age, BMI, glycemic status).

-

Screening and Baseline Visit: Perform a thorough medical history, physical examination, and baseline blood tests.

-

Randomization: Randomly assign subjects to receive either licogliflozin or a matching placebo.

-

Treatment Period 1: Administer the assigned treatment for a predefined period (e.g., 14 days).

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a standard 75g oral glucose solution. Collect blood samples at baseline and at regular intervals (e.g., -15, 0, 15, 30, 60, 90, 120, 180 minutes) post-glucose ingestion.

-

Washout Period: A period of no treatment to allow for the complete elimination of the drug from the body.

-

Crossover and Treatment Period 2: Subjects who initially received licogliflozin will now receive the placebo, and vice versa. Repeat the treatment period.

-

Second OGTT: Perform a second OGTT with the same blood sampling schedule.

-

Sample Analysis: Analyze plasma samples for total and active GLP-1, PYY, glucose, and insulin.

-

Statistical Analysis: Compare the changes in hormone levels between the licogliflozin and placebo treatment periods.

Protocol for GLP-1 and PYY Measurement in Plasma

Accurate measurement of GLP-1 and PYY is critical due to their rapid degradation in vitro by enzymes such as dipeptidyl peptidase-4 (DPP-4). [14][15] Materials:

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., BD™ P800) and an anticoagulant (e.g., K2EDTA).

-

Refrigerated centrifuge.

-

-80°C freezer for sample storage.

-

Commercially available ELISA kits for total GLP-1 and PYY. [16]* Microplate reader.

Procedure:

-

Blood Collection: Draw blood directly into pre-chilled tubes containing a DPP-4 inhibitor. Immediately invert the tubes gently 8-10 times to ensure proper mixing.

-

Immediate Cooling: Place the tubes on ice immediately after collection.

-

Plasma Separation: Within 15 minutes of collection, centrifuge the blood at 1,000-1,300 x g for 10-15 minutes at 4°C.

-

Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to pre-labeled cryovials.

-

Storage: Immediately freeze the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

ELISA Analysis:

-

Thaw the plasma samples on ice.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Addition of standards, controls, and samples to the antibody-coated microplate.

-

Incubation steps with detection antibodies and enzyme conjugates.

-

Washing steps to remove unbound reagents.

-

Addition of a substrate to generate a colorimetric or chemiluminescent signal.

-

-

Read the plate using a microplate reader at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentrations of GLP-1 and PYY in the samples by interpolating from the standard curve.

Implications for Drug Development and Future Research

The dual action of licogliflozin, combining SGLT2 inhibition for glycemic control with SGLT1 inhibition to enhance endogenous incretin secretion, represents a novel and promising approach for the treatment of metabolic diseases. The significant increases in GLP-1 and PYY contribute to the observed weight loss and improved metabolic parameters. [3] Future Research Directions:

-

Long-term studies to evaluate the durability of the weight loss and glycemic control effects.

-

Head-to-head comparison studies with other weight loss agents, such as GLP-1 receptor agonists. [6]* Investigation into the potential synergistic effects of combining licogliflozin with other therapeutic agents.

-

Further elucidation of the downstream effects of the altered GLP-1, PYY, and GIP profiles.

Conclusion

Licogliflozin's unique mechanism of dual SGLT1/2 inhibition offers a multifaceted approach to metabolic regulation. Its ability to significantly increase the secretion of the anorexigenic hormones GLP-1 and PYY through intestinal SGLT1 inhibition provides a compelling rationale for its development as a therapeutic agent for obesity and type 2 diabetes. The robust clinical data, coupled with a clear understanding of its mechanism of action, positions licogliflozin as a significant advancement in the field of metabolic drug development.

References

-

He, Y. L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity (Silver Spring). Available at: [Link]

-

Halabi, A., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism. Available at: [Link]

-

He, Y. L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. ResearchGate. Available at: [Link]

-

Nonstop Neuron. (2021). SGLT2 Inhibitors Mechanism of Action. YouTube. Available at: [Link]

-

Castaneda, C., et al. (2022). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Endocrinology. Available at: [Link]

-

AJMC Staff. (2019). First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. AJMC. Available at: [Link]

-

Hörber, S., et al. (2022). GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats. Endocrine Connections. Available at: [Link]

-

Gomez-Peralta, F., et al. (2024). Combining GLP-1 Receptor Agonists and SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Scoping Review and Expert Insights for Clinical Practice Utilizing the Nominal Group Technique. Diabetes Therapy. Available at: [Link]

-

Halabi, A., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. ResearchGate. Available at: [Link]

-

Jensen, B. A. H., et al. (2020). The effect of acute dual SGLT1/SGLT2 inhibition on incretin release and glucose metabolism after gastric bypass surgery. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Williams, D. L. (2018). The Role of Glucagon-Like Peptide-1 in Energy Homeostasis. Journal of the Endocrine Society. Available at: [Link]

-

Mercodia. (n.d.). White Paper Important aspects to consider when measuring GLP-1. Mercodia. Available at: [Link]

-

Hörber, S., et al. (2022). GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats. Endocrine Connections. Available at: [Link]

-

Patsnap. (2024). What are the therapeutic applications for SGLT1 inhibitors?. Patsnap Synapse. Available at: [Link]

-

Carrettin, B. (2023). How GLP-1 and PYY Affect Your Appetite and Health. Ben Carrettin. Available at: [Link]

-

ClinicalTrials.gov. (2019). Combined Effects of GLP-1 Analogue and Exercise on Maintenance of Weight Loss and Health After Very-low Calorie Diet. ClinicalTrials.gov. Available at: [Link]

-

Moriya, R., et al. (2009). Activation of sodium-glucose cotransporter 1 ameliorates hyperglycemia by mediating incretin secretion in mice. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Jensen, B. A. H., et al. (2020). The effect of acute dual SGLT1/SGLT2 inhibition on incretin release and glucose metabolism after gastric bypass surgery. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Liu, Y., et al. (2023). Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1. International Journal of Molecular Sciences. Available at: [Link]

-

Field, B. C. T., et al. (2010). Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity. Current Opinion in Investigational Drugs. Available at: [Link]

-

Nadkarni, P., et al. (2014). Regulation of Glucose Homeostasis by GLP-1. Progress in Molecular Biology and Translational Science. Available at: [Link]

-

Sloth, B., et al. (2018). Combination of Peptide YY3–36 with GLP-17–36 amide Causes an Increase in First-Phase Insulin Secretion after IV Glucose. Journal of the Endocrine Society. Available at: [Link]

-

American Diabetes Association. (2024). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Care in Diabetes—2025. Diabetes Care. Available at: [Link]

-

Holst, J. J. (2019). Methods and Guidelines for Measurement of Glucagon in Plasma. International Journal of Molecular Sciences. Available at: [Link]

-

Butala, N. M., et al. (2024). Monitoring Report: GLP-1 RA Prescribing Trends - September 2024 Data. medRxiv. Available at: [Link]

Sources

- 1. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the therapeutic applications for SGLT1 inhibitors? [synapse.patsnap.com]

- 3. The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Glucagon-Like Peptide-1 in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.bioscientifica.com [ec.bioscientifica.com]

- 6. Combining GLP-1 Receptor Agonists and SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Scoping Review and Expert Insights for Clinical Practice Utilizing the Nominal Group Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How GLP-1 and PYY Affect Your Appetite and Health - Ben Carrettin % [bencarrettin.com]

- 9. Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 | MDPI [mdpi.com]

- 10. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]

- 11. youtube.com [youtube.com]

- 12. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 13. Activation of sodium-glucose cotransporter 1 ameliorates hyperglycemia by mediating incretin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mercodia.com [mercodia.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of Licogliflozin (LIK066)

Executive Summary

Licogliflozin (LIK066) represents a distinct class of sodium-glucose co-transporter (SGLT) inhibitors characterized by dual affinity for SGLT1 and SGLT2.[1] Unlike selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) that primarily target renal glucose reabsorption, Licogliflozin’s dual mechanism extends to the intestinal mucosa (SGLT1), reducing glucose absorption and stimulating incretin secretion (GLP-1, PYY).

This whitepaper provides a rigorous analysis of the molecular weight, physicochemical properties, and biopharmaceutical behavior of Licogliflozin. It is designed to guide researchers in formulation strategy, experimental design, and pharmacokinetic modeling.

Chemical Identity & Structural Analysis

Licogliflozin is a C-glycoside, a structural class chosen for its metabolic stability against hydrolytic cleavage by β-glucosidases, a common liability of O-glycosides.

Core Identifiers

| Parameter | Value |

| Common Name | Licogliflozin |

| Code Name | LIK066 |

| CAS Registry Number | 1291094-73-9 |

| IUPAC Name | (1S)-1,5-anhydro-1-C-[3-({2,3-dihydro-1,4-benzodioxin-6-yl}methyl)-4-ethylphenyl]-D-glucitol |

| Molecular Formula | C₂₃H₂₈O₆ |

| Molecular Weight | 416.47 g/mol |

| Exact Mass | 416.1835 |

Structural Functionalization

The molecule comprises two distinct domains governing its pharmacodynamics and pharmacokinetics:

-

The Glycone (Sugar Moiety): A D-glucitol derivative responsible for binding to the glucose-recognition site of SGLT proteins. The C-C bond linking the sugar to the aglycone confers resistance to gastrointestinal hydrolysis.

-

The Aglycone (Lipophilic Tail): A 4-ethylphenyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety. This lipophilic domain drives the high potency (IC50: SGLT1 = 22 nM; SGLT2 = 0.58 nM) and selectivity profile.

Figure 1: Structural-Functional Map of Licogliflozin detailing the roles of the glycone and aglycone domains.

Physicochemical Properties[2][4][5][6][7]

Understanding the physicochemical profile is critical for handling the compound in vitro and predicting its behavior in vivo.

Solubility Profile

Licogliflozin exhibits "brick dust" characteristics typical of many crystalline drug candidates—high lipophilicity coupled with high crystal lattice energy, resulting in poor aqueous solubility.

-

Aqueous Solubility: Low (< 0.1 mg/mL in pure water).

-

Organic Solubility: Soluble in DMSO (≥ 25 mg/mL) and Ethanol.

-

Formulation Requirement: Due to low aqueous solubility, simple saline solutions are insufficient for in vivo dosing. Solubilizing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD) are required to achieve therapeutic concentrations.

Ionization and Lipophilicity

-

pKa: Licogliflozin is a neutral molecule in the physiological pH range (1.2 – 7.4). It lacks basic nitrogens or acidic carboxyl groups. The hydroxyl groups on the sugar moiety have pKa values > 12, meaning they remain unionized in the blood and GI tract.

-

LogP: ~1.9 (Computed).[1] This moderate lipophilicity suggests good passive permeability across biological membranes, consistent with its high oral bioavailability (~77% in humans).

-

Polar Surface Area (PSA): 109 Ų. A PSA < 140 Ų typically correlates with good cell membrane permeability.

Stability

-

Solid State: Stable at -20°C for up to 3 years.

-

Solution State: Unstable. Stock solutions in DMSO or aqueous buffers should be prepared fresh. Spontaneous precipitation or chemical degradation (oxidation of the benzodioxin ring) can occur upon prolonged storage at room temperature.

Biopharmaceutical Implications[8]

BCS Classification

Based on its high permeability (LogP ~1.9, Bioavailability ~77%) and low aqueous solubility, Licogliflozin behaves as a BCS Class II compound (Low Solubility, High Permeability).

-

Implication: Absorption is dissolution-rate limited. Formulations that enhance solubility (e.g., amorphous solid dispersions, cyclodextrin complexes) will significantly improve exposure.

Pharmacokinetics

-

Absorption: Rapid (Tmax < 1 hour), driven by high permeability.

-

Elimination: Primarily metabolic (glucuronidation and oxidation).[2] The neutral character prevents significant renal clearance of the parent drug, necessitating metabolic conversion to more polar metabolites for excretion.

Experimental Methodologies

The following protocols are designed to ensure data integrity when working with Licogliflozin, addressing its specific stability and solubility challenges.

Protocol: Kinetic Solubility Assay (DMSO-Stock Method)

Use this protocol to determine the maximum soluble concentration in a specific assay buffer.

-

Preparation of Stock: Dissolve 10 mg of Licogliflozin powder in 400 µL of 100% DMSO to create a 25 mg/mL stock solution . Vortex until clear.

-

Spiking: Aliquot 196 µL of the target buffer (e.g., PBS pH 7.4) into a 96-well plate.

-

Addition: Add 4 µL of the DMSO stock to the buffer (Final DMSO concentration = 2%).

-

Equilibration: Shake the plate at 500 rpm for 24 hours at 25°C.

-

Separation: Centrifuge or filter (0.45 µm PVDF) to remove undissolved precipitate.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in 50:50 Acetonitrile:Water.

Protocol: In Vivo Formulation (Vehicle Selection)

Use this decision tree to select the appropriate vehicle for animal studies.

Figure 2: Formulation decision matrix for in vivo pharmacokinetic studies.

Protocol: Stability Stress Testing

Use this to validate sample integrity before running long-term assays.

-

Acid/Base Stress: Incubate 10 µM Licogliflozin in 0.1 N HCl and 0.1 N NaOH for 4 hours at 37°C.

-

Oxidative Stress: Incubate in 3% H₂O₂ for 4 hours at Room Temperature.

-

Analysis: Neutralize samples and analyze via LC-MS.

-

Note: The glycosidic bond is generally stable to acid, but the benzodioxin ring is susceptible to oxidation. Expect degradation products in the H₂O₂ arm.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52913524, Licogliflozin. Retrieved from [Link]

- Heise, T., et al. (2019).Licogliflozin, a novel SGLT1 and 2 inhibitor: Body weight effects in a randomized trial in adults with overweight or obesity. Diabetes, Obesity and Metabolism, 21(6), 1311-1321.

-

Zhang, Y., et al. (2021). Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans.[2] Xenobiotica. (Data inferred from clinical pharmacology summaries).

Sources

Technical Whitepaper: Licogliflozin (LIK066) & Isomeric Purity in Dual SGLT Inhibition

[1][2]

Executive Summary

This technical guide addresses the physicochemical properties, sourcing, and experimental application of Licogliflozin (LIK066) . While often queried regarding "mixed isomers," it is critical to note that the biological efficacy of Licogliflozin is stereospecific. The CAS number 1291094-73-9 corresponds to the specific active stereoisomer utilized in clinical trials for obesity and NASH.[1][2]

This document serves as a protocol-level reference for researchers, emphasizing the necessity of using the chirally pure substance over isomeric mixtures to ensure reproducible data in dual SGLT1/SGLT2 inhibition assays.[1][2]

Part 1: Chemical Identity & The Isomerism Criticality

Licogliflozin is a C-glycoside inhibitor.[1][2] Its potency depends on the specific spatial arrangement of hydroxyl groups on the sugar moiety and the orientation of the aglycone tail.

Chemical Specifications

| Parameter | Specification |

| Common Name | Licogliflozin (LIK066) |

| Active Isomer CAS | 1291094-73-9 |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[3-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C₂₃H₂₈O₇ |

| Molecular Weight | 416.47 g/mol |

| Solubility | DMSO (≥ 30 mg/mL), Ethanol (≥ 30 mg/mL), Water (Insoluble/Low) |

The "Mixed Isomers" Warning

In early-stage synthesis or non-optimized generic manufacturing, Licogliflozin may exist as a racemic mixture or contain diastereomeric impurities.[1][2]

-

Risk: The SGLT transport channel is highly stereoselective.[1] Isomeric impurities (e.g., L-glucose analogs or alpha-anomers) act as inert ballast or potential competitive antagonists, skewing IC₅₀ values.[1][2]

-

Directive: Researchers must verify the Certificate of Analysis (CoA) for Chiral HPLC purity (>98% ee) rather than using generic "mixed isomer" batches often sold at lower costs for non-biological chemistry applications.

Part 2: Verified Supplier Information[1][2]

To ensure scientific integrity, reagents should be sourced from suppliers providing clear NMR and HPLC validation. The following are verified sources for the active isomer (CAS 1291094-73-9).

| Supplier | Catalog No. | Purity Grade | Application Notes |

| MedChemExpress (MCE) | HY-109092 | >99.8% | Validated for in vivo metabolic studies.[1][2] |

| Selleck Chemicals | E8127 | >99% | High solubility batch; suitable for cell assays.[1][2] |

| Cayman Chemical | 26332 | ≥98% | Standard for analytical benchmarking.[1][2] |

Note: Always request the specific batch CoA before purchase to confirm the absence of significant isomeric impurities.

Part 3: Mechanism of Action (Dual SGLT1/2 Inhibition)[1][2]

Licogliflozin distinguishes itself from "flozins" like Dapagliflozin by inhibiting both SGLT2 (Kidney) and SGLT1 (Intestine/Kidney).[1] This dual action prevents glucose absorption in the gut and reabsorption in the proximal tubule.

Signaling Pathway Diagram

The following diagram illustrates the dual-action mechanism where Licogliflozin intercepts glucose flux at two distinct physiological checkpoints.

Figure 1: Dual mechanism of Licogliflozin blocking glucose uptake in the intestine (SGLT1) and kidney (SGLT2).[1][2]

Part 4: Experimental Protocols

Reconstitution & Storage

Licogliflozin is hydrophobic.[1][2] Improper reconstitution leads to precipitation and inconsistent dosing.[1]

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 4.16 mg of powder in 1 mL of DMSO.

-

-

Aliquoting: Do not freeze/thaw repeatedly. Aliquot into 20 µL vials.

-

Storage: Store at -80°C (stable for 6 months) or -20°C (1 month).

In Vitro Glucose Uptake Assay (SGLT-Overexpressing Cells)

This protocol validates the potency of Licogliflozin against SGLT1/2 using 2-NBDG (fluorescent glucose analog).[1][2]

Materials:

-

CHO or HEK293 cells stably expressing human SGLT1 or SGLT2.[1]

-

Assay Buffer: Sodium-free (Choline) vs. Sodium-containing (Krebs-Ringer).[1][2]

-

Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).[1][2]

Workflow Diagram:

Figure 2: Step-by-step workflow for validating SGLT inhibition using fluorescent glucose uptake.

Protocol Steps:

-

Preparation: Seed cells 24 hours prior to reach 90% confluency.

-

Buffer Exchange: Wash cells 2x with warm PBS. Add Sodium-containing buffer (for Total uptake) or Sodium-free buffer (for Non-specific uptake).[1][2]

-

Inhibition: Add Licogliflozin (0.1 nM to 1 µM) and incubate for 15 mins.

-

Uptake: Add 2-NBDG mix. Incubate 30 mins.

-

Termination: Wash 3x with ice-cold PBS to stop transport.

-

Analysis: Measure fluorescence.

References

-

PubChem. (2024).[1] Licogliflozin Compound Summary (CID 52913524).[1][3] National Library of Medicine.[1] [Link]

-

He, Y. L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity (Silver Spring).[1][4] [Link]

-

Harrison, S. A., et al. (2022).[5] Licogliflozin for nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled, phase 2a study. Nature Medicine.[1][2][6] [Link][1][2][5]

Sources

- 1. Licogliflozin | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Licogliflozin - Wikipedia [en.wikipedia.org]

- 3. licogliflozin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. licogliflozin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. patientcareonline.com [patientcareonline.com]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: Protocol for Dissolving Licogliflozin (Mixed Isomers) in DMSO

Abstract & Introduction

Licogliflozin (LIK066) is a potent, dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2), widely utilized in metabolic research for obesity and non-alcoholic steatohepatitis (NASH). While the pure (2S,3R,4R,5S,6R) enantiomer is the clinical standard, "mixed isomer" preparations are often used in early-stage screening or specific chemical biology applications.

The Challenge: Licogliflozin is a lipophilic small molecule (LogP ~1.9) with specific solubility constraints. Improper dissolution in Dimethyl Sulfoxide (DMSO) can lead to micro-precipitation, inaccurate dosing, and experimental variability. Furthermore, commercial suppliers note that Licogliflozin solutions can be unstable, necessitating strict adherence to fresh preparation or deep-freeze storage protocols.

This guide provides a standardized, self-validating protocol for generating high-quality Licogliflozin stock solutions, ensuring homogeneity and biological reproducibility.

Physicochemical Properties[1][2][3]

Before handling, verify the specific batch information on your Certificate of Analysis (CoA), as "mixed isomers" may have slight variations in hygroscopicity.

| Property | Data |

| Compound Name | Licogliflozin (LIK066) |

| CAS Number | 1291094-73-9 |

| Molecular Weight | 416.47 g/mol |

| Formula | C₂₃H₂₈O₇ |

| Solubility (DMSO) | ~100 mg/mL (240 mM) [Requires Sonication] |

| Solubility (Water) | < 1 mg/mL (Insoluble) |

| Appearance | White to off-white solid |

| Storage (Solid) | -20°C (3 years) |

| Storage (Solution) | -80°C (6 months) or Prepare Fresh |

Materials & Reagents

-

Licogliflozin (Mixed Isomers): Stored at -20°C, desiccated.

-

DMSO (Dimethyl Sulfoxide):

99.9% purity, anhydrous, cell-culture grade (e.g., ATCC or Sigma-Aldrich). Note: Use a fresh bottle; hygroscopic DMSO reduces solubility.[1] -

Vortex Mixer: High-speed capability.

-

Ultrasonic Water Bath: Essential for breaking crystal lattices in mixed isomers.

-

Glass Vials: Amber borosilicate glass (to protect from light). Avoid plastics for long-term storage of concentrated DMSO stocks.

Protocol: Preparation of Stock Solution

Expert Insight: The "Wetting" Phenomenon

Lipophilic compounds like Licogliflozin often form a "hydrophobic shell" when solvent is added, trapping dry powder inside clumps. The sequence of Vortex

Step-by-Step Procedure

-

Equilibration: Remove the Licogliflozin vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator.

-

Why? Opening a cold vial introduces atmospheric moisture, which causes compound degradation and inaccurate weighing.

-

-

Weighing: Weigh the desired amount of Licogliflozin (e.g., 5 mg) into a sterile amber glass vial.

-

Calculation: Determine the volume of DMSO required for a target concentration (typically 10 mM or 50 mM ).

-

Formula:

-

Example: To make 10 mM stock from 5 mg:

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution Cycle:

-

Phase A (Wetting): Vortex vigorously for 30 seconds.

-

Phase B (Solubilization): Sonicate in a water bath at room temperature for 2–5 minutes.

-

Critical Check: Hold the vial up to a light source. The solution must be completely clear. If "schlieren" lines (wavy distortions) or particulates are visible, sonicate for another 2 minutes.

-

-

Aliquot & Storage: Immediately use the solution or aliquot into single-use volumes (e.g., 50

L) in polypropylene PCR tubes or glass micro-vials. Store at -80°C .

Workflow Diagram

Caption: Logical workflow for the dissolution of Licogliflozin, emphasizing the critical visual inspection checkpoint.

Protocol: Dilution for Biological Assays

Directly adding high-concentration DMSO stocks to aqueous media often causes "crashing out" (precipitation). Use the Intermediate Dilution Method .

Serial Dilution Strategy

-

Stock: Start with 10 mM DMSO stock.

-

Intermediate: Dilute stock 1:10 or 1:100 in pure DMSO first to create working stocks (e.g., 100

M). -

Final: Spike the working stock into the cell culture media/buffer.

-

Goal: Keep final DMSO concentration

(ideally 0.1%) to avoid solvent toxicity.

-

Dilution Table (Example for 10 M Final Assay Concentration)

| Step | Source Solution | Solvent | Volume Transfer | Final Vol | Concentration | DMSO % |

| 1 | 10 mM Master Stock | DMSO | - | - | 10 mM | 100% |

| 2 | 10 mM Stock | DMSO | 10 | 1 mL | 100 | 100% |

| 3 | 100 | Media | 10 | 1 mL | 1 | 1% |

| 4 | Adjustment | If 1% DMSO is toxic, create a 1 mM working stock in Step 2. |

Troubleshooting & Stability

| Issue | Cause | Solution |

| Precipitation in Media | Rapid change in polarity; Concentration too high. | Use the "Intermediate Dilution" method. Warm media to 37°C before adding drug. |

| Yellowing of Stock | Oxidation or degradation. | Discard immediately. Store future stocks at -80°C under nitrogen gas if possible. |

| Inconsistent IC50 | Hygroscopic DMSO used; Isomer heterogeneity. | Use fresh anhydrous DMSO. Ensure thorough vortexing/sonication before every use. |

Expert Note on Mixed Isomers: Mixed isomers may have different biological potencies compared to pure Licogliflozin. Always run a standard curve with a known control if comparing batches.

Mechanism of Action (SGLT Inhibition)[3][4][7]

Understanding the target helps in designing the assay. Licogliflozin blocks glucose reabsorption in the kidney (SGLT2) and intestine (SGLT1).[2]

Caption: Licogliflozin mechanism of action blocking SGLT1/2 transporters to prevent glucose reabsorption.[2]

References

-

PubChem. Licogliflozin Compound Summary (CID 52913524).[3][4] National Library of Medicine. Retrieved from [Link][4]

Sources

Determining the In Vitro Selectivity of Licogliflozin for SGLT1 versus SGLT2: An Application Note and Protocol

Introduction: The Critical Role of SGLT Isoform Selectivity in Drug Discovery

The sodium-glucose cotransporters, SGLT1 and SGLT2, are key players in glucose homeostasis, yet they possess distinct physiological roles and tissue distribution. SGLT2 is predominantly found in the S1 segment of the renal proximal tubule, where it is responsible for the reabsorption of the majority of filtered glucose.[1][2] Conversely, SGLT1 is highly expressed in the small intestine, mediating the absorption of dietary glucose and galactose, and also contributes to glucose reabsorption in the later segments of the renal proximal tubule.[3][4] This differential expression profile is the cornerstone of designing targeted therapies for metabolic diseases.

Licogliflozin is a dual inhibitor of both SGLT1 and SGLT2.[1][5] By inhibiting SGLT2, it promotes urinary glucose excretion, thereby lowering blood glucose levels.[5][6] Its concurrent inhibition of intestinal SGLT1 reduces glucose absorption from the gut, which can contribute to weight loss and may modulate incretin hormone secretion.[5][7] Understanding the precise inhibitory potency of a compound like Licogliflozin against each transporter isoform is paramount for predicting its therapeutic efficacy and potential side-effect profile. A high degree of selectivity for SGLT2 over SGLT1 is a desirable trait for many diabetes therapies, aiming to minimize gastrointestinal side effects associated with potent SGLT1 inhibition.[5][7]

This application note provides a detailed, field-proven protocol for determining the in vitro selectivity of Licogliflozin for SGLT1 versus SGLT2. We will focus on a robust and widely adopted fluorescence-based glucose uptake assay utilizing a stable, engineered cell line model. This method offers a safer and more streamlined alternative to traditional radioisotope-based assays without compromising data quality.

Principle of the Assay: Probing Transporter Function with a Fluorescent Glucose Analog

The core of this selectivity assay lies in quantifying the rate of glucose transport into cells that are engineered to express either human SGLT1 or SGLT2. The human embryonic kidney 293 (HEK293) cell line is an ideal host for this application due to its human origin, high transfection efficiency, and robust growth characteristics, which allow for the stable expression of recombinant proteins like SGLT1 and SGLT2.[8][9]

Instead of using radiolabeled glucose, this protocol employs 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.[10] 2-NBDG is transported into the cell via glucose transporters, and once inside, it becomes trapped, leading to an accumulation of intracellular fluorescence. The intensity of this fluorescence is directly proportional to the rate of glucose uptake.

To dissect the specific contribution of SGLT-mediated transport from that of other endogenous glucose transporters (like GLUTs), the assay is conducted in the presence and absence of sodium. SGLT transporters are sodium-dependent, meaning they require sodium ions to cotransport glucose across the cell membrane.[10] In contrast, GLUTs facilitate glucose transport in a sodium-independent manner. Therefore, the sodium-dependent glucose uptake can be calculated by subtracting the fluorescence signal in the absence of sodium from the signal in the presence of sodium.

By exposing the SGLT1- and SGLT2-expressing cells to varying concentrations of Licogliflozin, we can generate dose-response curves for the inhibition of sodium-dependent glucose uptake. From these curves, the half-maximal inhibitory concentration (IC50) for each transporter can be determined, and subsequently, the selectivity ratio can be calculated.

Data Presentation: Licogliflozin's SGLT1 vs. SGLT2 Inhibitory Profile

The following table summarizes the reported in vitro inhibitory potency of Licogliflozin against human SGLT1 and SGLT2. This data is essential for contextualizing the expected results from the described protocol.

| Transporter | IC50 (nM) | Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50) |

| SGLT1 | 20.6 | \multirow{2}{*}{~35.5} |

| SGLT2 | 0.58 |

Data sourced from Bays et al., 2020.[5][6]

Experimental Workflow and Signaling Pathway Visualization

To provide a clear overview of the experimental process, the following diagrams illustrate the workflow of the selectivity assay and the fundamental mechanism of SGLT-mediated glucose transport.

Caption: Experimental workflow for the SGLT1/SGLT2 selectivity assay.

Caption: Mechanism of SGLT-mediated glucose and sodium co-transport.

Detailed Experimental Protocol: Fluorescence-Based Glucose Uptake Assay

This protocol is optimized for a 96-well plate format, suitable for medium to high-throughput screening.

I. Materials and Reagents

-

Cell Lines:

-

HEK293 cells stably expressing human SGLT1 (HEK293-hSGLT1)

-

HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)

-

-

Culture Medium:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., G418 or Puromycin, concentration to be determined by a kill curve).

-

-

Assay Buffers:

-

Sodium-Containing Buffer (Na+ Buffer): 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM KH₂PO₄, and 10 mM HEPES, pH adjusted to 7.4.[1]

-

Sodium-Free Buffer (Na+-Free Buffer): 140 mM N-Methyl-D-glucamine (NMDG), 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM KH₂PO₄, and 10 mM HEPES, pH adjusted to 7.4.[1]

-

-

Reagents:

-

Licogliflozin

-

2-NBDG

-

Phlorizin (a non-selective SGLT inhibitor, for use as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

96-well black, clear-bottom cell culture plates

-

Multichannel pipette

-

Fluorescence microplate reader with excitation/emission filters for ~485 nm and ~535 nm, respectively.

-

II. Step-by-Step Methodology

Day 1: Cell Seeding

-

Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in their respective complete culture medium.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and the formation of a confluent monolayer.

Day 2: Glucose Uptake Assay

-

Compound Preparation:

-

Prepare a stock solution of Licogliflozin in DMSO.

-

Perform a serial dilution of the Licogliflozin stock solution in the appropriate assay buffer (Na+ Buffer) to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Prepare a high-concentration solution of Phlorizin (e.g., 100 µM) in Na+ Buffer to serve as a positive control for SGLT inhibition.

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the test compound wells.

-

-

Assay Procedure:

-

Gently aspirate the culture medium from all wells.

-

Wash the cell monolayers twice with 150 µL/well of pre-warmed (37°C) Na+-Free Buffer. This step is crucial to remove any residual sodium and glucose from the culture medium.

-

Add 50 µL of the serially diluted Licogliflozin, Phlorizin, or vehicle control in Na+ Buffer to the appropriate wells.

-

For determining sodium-independent uptake, add 50 µL of vehicle control in Na+-Free Buffer to a set of control wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Prepare a 2X working solution of 2-NBDG in both Na+ Buffer and Na+-Free Buffer (final concentration in-well to be 100-200 µM).

-

To initiate the glucose uptake, add 50 µL of the 2X 2-NBDG working solution to all wells. The final volume in each well should be 100 µL.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for your specific cell lines and conditions.

-

Terminate the uptake by quickly aspirating the 2-NBDG solution and washing the cells three times with 150 µL/well of ice-cold Na+-Free Buffer.

-

After the final wash, aspirate all residual buffer.

-

Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes on a plate shaker to ensure complete cell lysis.

-

-

Fluorescence Measurement:

-

Measure the intracellular fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

III. Data Analysis

-

Calculate Sodium-Dependent Glucose Uptake:

-

For each Licogliflozin concentration, subtract the mean fluorescence of the sodium-independent uptake (vehicle control in Na+-Free Buffer) from the mean fluorescence of the total uptake (in Na+ Buffer). This gives the net SGLT-mediated glucose uptake.

-

-

Normalize the Data:

-

Express the sodium-dependent glucose uptake at each Licogliflozin concentration as a percentage of the uptake in the vehicle control wells (which represents 100% activity).

-

-

Generate Dose-Response Curves and Determine IC50:

-

Plot the percentage of inhibition (or remaining activity) against the logarithm of the Licogliflozin concentration.

-

Use a non-linear regression analysis, typically a four-parameter logistic model, to fit the dose-response curve.[3][11] Software such as GraphPad Prism is highly recommended for this analysis.[12][13][14][15]

-

The IC50 value is the concentration of Licogliflozin that produces 50% inhibition of SGLT-mediated glucose uptake.

-

-

Calculate the Selectivity Ratio:

-

Divide the IC50 value for SGLT1 by the IC50 value for SGLT2. This ratio quantifies the selectivity of Licogliflozin for SGLT2 over SGLT1.

-

Self-Validation and Trustworthiness

The integrity of this protocol is maintained through a series of internal controls:

-

Positive Control: The inclusion of Phlorizin, a well-characterized SGLT inhibitor, validates that the assay system is responsive to known inhibitors. A significant reduction in fluorescence in the presence of Phlorizin confirms the functionality of the expressed transporters.

-

Vehicle Control: This control establishes the baseline for 100% transporter activity and ensures that the solvent (DMSO) does not independently affect glucose uptake.

-

Sodium-Free Control: This is the critical control that allows for the isolation of SGLT-specific activity. A significant difference in fluorescence between the Na+-containing and Na+-free conditions is a prerequisite for a valid assay.

-

Parental Cell Line Control (Optional but Recommended): Periodically running the assay on the parental HEK293 cell line (not expressing SGLT1 or SGLT2) can confirm that the observed sodium-dependent uptake is indeed due to the stably expressed transporters.

By incorporating these controls, researchers can have high confidence in the accuracy and reproducibility of the generated selectivity data.

Conclusion

This application note provides a comprehensive and robust framework for the in vitro determination of the SGLT1 versus SGLT2 selectivity of Licogliflozin. The fluorescence-based assay using stably transfected HEK293 cell lines offers a safe, efficient, and reliable method for generating critical data for drug development programs. The detailed protocol and data analysis guidelines are designed to be readily implemented in a standard cell biology laboratory, empowering researchers to precisely characterize the pharmacological profile of SGLT inhibitors.

References

-

Bays, H. E., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity, 28(5), 870-879. [Link]

-

Kim, Y., et al. (2018). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research, 41(11), 1061-1069. [Link]

-

Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. [Link]

-

Bays, H. E., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. ResearchGate. [Link]

-

American Diabetes Association. (2023). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2023. Diabetes Care, 46(Supplement_1), S140-S157. [Link]

-

Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting, 8(6), 441-449. [Link]

-

PubChem. (n.d.). Licogliflozin. National Center for Biotechnology Information. Retrieved from [Link]

-

Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link]

-

Heise, T., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism, 21(5), 1311-1321. [Link]

-

Chang, H. C., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. Journal of Food and Drug Analysis, 29(3), 423-437. [Link]

-

Hariharan, A., et al. (2013). A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. Journal of Biomolecular Screening, 18(8), 949-957. [Link]

-

AJMC Staff. (2019, May 18). First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. The American Journal of Managed Care. [Link]

-

Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PubMed. [Link]

-

Unnisa, Z., et al. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Analytical Biochemistry, 429(2), 93-98. [Link]

-

Kohli, P. (2024, June 20). SGLT1 vs. SGLT2 inhibition: Downstream Effects and Physiologic Implications [Video]. YouTube. [Link]

-

Bandial, N., et al. (2021). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Cells, 10(7), 1699. [Link]

-

Ali, M. (2022, March 5). IC50 values by using GraphPad Prism [Video]. YouTube. [Link]

-

CytoSMART Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Song, J., et al. (2019). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Frontiers in Endocrinology, 10, 839. [Link]

-

GraphPad Software. (n.d.). Equation: Absolute IC50. In GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

Pharmaron. (n.d.). Drug Metabolism and Transporter Reference Guide. Retrieved from [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. [Link]

-

YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. [Link]

-

ResearchGate. (n.d.). How do you select HEK293 cells after transfection?. Retrieved from [Link]

-

ResearchGate. (2022, March 25). IC50 and Percent Inhibition by GraphPad Prism 8. [Link]

-

Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

Sources

- 1. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clyte.tech [clyte.tech]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaron.com [pharmaron.com]

- 10. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. graphpad.com [graphpad.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

Advanced HPLC Method Development Guide: Licogliflozin Isomer Separation

Executive Summary & Chemical Context[1][2][3][4][5]

Licogliflozin (LIK066) represents a significant evolution in the gliflozin class, functioning as a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2).[1][2] Unlike earlier O-glycosides, Licogliflozin utilizes a C-glycosidic linkage to enhance metabolic stability.[1][2] However, this structural rigidity introduces complex stereochemical challenges.[1][2]

The synthesis of C-glycosides often yields mixtures of

This guide moves beyond generic "recipes" to provide a First-Principles Method Development Strategy . We utilize the physicochemical analogies of the gliflozin class (Empagliflozin, Dapagliflozin) to construct a robust separation protocol.

Key Physicochemical Challenges[1][2]

-

Polarity: The glucose moiety imparts high polarity, making retention on standard C18 columns low without ion-pairing or high aqueous content.[1][2]

-

Chromophores: The benzodioxin and ethylphenyl groups provide UV absorption, typically monitored at 220–230 nm.[1]

-

Isomerism: The critical separation is the diastereomeric separation of the anomers at the C1 position of the sugar ring.[2]

Strategic Workflow: The "Resolution Decision Tree"

Effective chiral method development requires a systematic screening approach rather than trial-and-error.[1][2] The following workflow illustrates the logic path for selecting the optimal stationary phase and mode.

Figure 1: Systematic decision tree for developing chiral methods for gliflozin derivatives. The process prioritizes resolution (

Protocol 1: Chiral Stationary Phase (CSP) Screening[1][2]

Based on the structural similarities to Empagliflozin and Dapagliflozin, immobilized polysaccharide columns are the gold standard.[1] The rigid structure of Licogliflozin often resolves best on Cellulose or Amylose tris(3,5-dichlorophenylcarbamate) phases.[1][2]

Materials & Reagents[1][2][3][4][5][6]

-

Columns:

-

Solvents: n-Hexane (HPLC Grade), Ethanol (EtOH), Isopropyl Alcohol (IPA), Acetonitrile (ACN), Diethylamine (DEA), Trifluoroacetic acid (TFA).[1][2]

Experimental Steps

-

Sample Preparation: Dissolve Licogliflozin API (spiked with isomers if available) in Ethanol at 1.0 mg/mL.

-

Screening Conditions (Normal Phase):

-

Data Analysis: Calculate Resolution (

) between the main peak (

Why this works: The 3,5-dichlorophenylcarbamate selectors (IC/IG) provide strong

Protocol 2: Method Optimization (The "Refining" Phase)[2]

Once a lead column is identified (typically Chiralpak IC for this class), optimization focuses on peak shape and runtime.[1][2] Gliflozins can exhibit peak tailing due to the multiple hydroxyl groups interacting with residual silanols.[1][2]

Optimization Matrix

Perform a

| Parameter | Low Setting | High Setting | Rational |

| % Ethanol | 15% | 30% | Modulates retention time ( |

| Temperature | 20°C | 35°C | Higher temp improves mass transfer (sharper peaks) but may reduce selectivity ( |

| Additive | 0.1% DEA | 0.1% TFA | Basic additives (DEA) suppress ionization of residual silanols; Acidic (TFA) may be needed if acidic impurities are present.[1][2] |

Recommended Optimized Method (Starting Point)

-

Column: Chiralpak IC (

mm, 5 -

Mobile Phase: n-Hexane : Ethanol : IPA : TFA (

v/v/v/v).[1][2] -

Column Temp: 25°C.

-

Injection Vol: 10

L.

Note: The use of a ternary mixture (Hexane/EtOH/IPA) often provides unique selectivity for gliflozins, balancing the hydrogen-bonding capacity of EtOH with the steric bulk of IPA.[2]

Protocol 3: Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), it must pass specific system suitability tests (SST) before every analysis run.[1][2]

System Suitability Parameters (SST)

| Parameter | Acceptance Criteria | Scientific Justification |

| Resolution ( | NLT 2.0 | Ensures baseline separation between the critical pair (Anomers). |

| Tailing Factor ( | Prevents integration errors caused by adsorption.[1][2] | |

| Theoretical Plates ( | Indicates column efficiency and packing integrity.[1][2] | |

| % RSD (Area) | Confirms precision of the injector and pump stability.[1][2] |

Limit of Quantitation (LOQ) Determination

For trace isomer analysis (0.1% limit), the method must be sensitive.

-

Prepare a solution of Licogliflozin at 0.05% of the target concentration (e.g.,

g/mL).[1][2] -

Inject 6 replicates.

-

Requirement: Signal-to-Noise (S/N) ratio must be

.

Interpretation of Data[2][3][7][8][10][11][12][13][14]

When analyzing the chromatograms, you will observe specific elution patterns characteristic of C-glycosides.

-

-Anomer: Typically elutes before the

-

Synthetic Intermediates: Unreacted aglycones (lacking the sugar) will elute very early (near the void volume) in Normal Phase due to high lipophilicity compared to the glycoside.[2]

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Broad Peaks | Slow mass transfer or solubility issues.[1][2] | Increase Column Temp to 35°C; Switch from IPA to EtOH. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase (or 100% EtOH).[1][2] Avoid pure ACN if using Hexane MP.[1][2] |

| Retention Drift | Water accumulation in Normal Phase.[1][2] | Use anhydrous solvents; install a silica trap column before the injector.[1][2] |

References

-

Licogliflozin Structure & Mechanism

-

Gliflozin Class Separation (Empagliflozin Analogy)

-

General Chiral HPLC Strategies

-

Licogliflozin Clinical & Chemical Context

Sources

- 1. researchgate.net [researchgate.net]

- 2. Licogliflozin | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ejbps.com [ejbps.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to Cell-Based Glucose Uptake Assays Using Licogliflozin

Introduction: Unraveling the Dual Inhibition of SGLT1 and SGLT2 with Licogliflozin

The sodium-glucose cotransporters SGLT1 and SGLT2 have emerged as pivotal targets in the management of metabolic diseases.[1] SGLT1 is predominantly responsible for glucose absorption in the small intestine, while SGLT2 facilitates the majority of glucose reabsorption in the kidneys.[1] Inhibition of these transporters presents a compelling therapeutic strategy for conditions such as type 2 diabetes and obesity by promoting urinary glucose excretion and reducing intestinal glucose uptake.[2][3]

Licogliflozin is a potent dual inhibitor of both SGLT1 and SGLT2, demonstrating a significant impact on weight loss and metabolic parameters in clinical studies.[2][3] In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 20.6 nM for SGLT1 and 0.58 nM for SGLT2, showcasing a greater than 30-fold selectivity for SGLT2.[4] This dual-action mechanism makes Licogliflozin a subject of considerable interest for researchers in drug development and metabolic disease.

This comprehensive guide provides a detailed protocol for a cell-based glucose uptake assay to characterize the inhibitory activity of Licogliflozin. We will delve into the principles of the assay, provide step-by-step instructions, and offer insights into data analysis and interpretation, empowering researchers to confidently and accurately assess the potency and selectivity of SGLT inhibitors.

Assay Principle: Visualizing Glucose Uptake Inhibition

To quantify the inhibitory effect of Licogliflozin on SGLT1 and SGLT2, a cell-based glucose uptake assay is an indispensable tool. This assay typically utilizes a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), which is taken up by cells via glucose transporters.[5] The intracellular accumulation of the fluorescent analog is directly proportional to the glucose uptake activity. By treating cells with varying concentrations of an inhibitor like Licogliflozin, a dose-dependent decrease in fluorescence intensity can be measured, allowing for the determination of the compound's inhibitory potency (IC50).

While 2-NBDG is a widely used and effective tool, it's important for researchers to be aware of its characteristics.[6] Some studies suggest that in certain cell types, the uptake of 2-NBDG may not perfectly correlate with radiolabeled glucose analog uptake, highlighting the importance of proper controls and validation in your specific experimental system.[7] Alternative non-radioactive methods include colorimetric and bioluminescent assays that measure the accumulation of 2-deoxyglucose-6-phosphate (2DG6P), the phosphorylated form of the glucose analog 2-deoxyglucose (2-DG).[8] These assays offer high sensitivity and are amenable to high-throughput screening.[8] For the purposes of this protocol, we will focus on the 2-NBDG-based fluorescent assay due to its widespread use and suitability for both plate reader and microscopy-based analysis.

Experimental Workflow & Protocols

I. Cell Line Selection and Culture: The Foundation of a Robust Assay

The choice of cell line is critical for a successful and relevant glucose uptake assay. The ideal cell line should stably express the target transporter (SGLT1 or SGLT2) at a sufficient level to generate a robust signal window. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and reliable host for creating stable cell lines overexpressing specific transporters due to their high transfection efficiency and robust growth characteristics.[5]

For this protocol, we recommend using two separate stable cell lines:

-

HEK293-hSGLT1: HEK293 cells stably expressing human SGLT1.

-

HEK293-hSGLT2: HEK293 cells stably expressing human SGLT2.

These can be generated by transfecting HEK293 cells with expression vectors containing the full-length human SGLT1 or SGLT2 cDNA, followed by selection with an appropriate antibiotic.[5]

Culture Conditions:

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., G418 or Neomycin).

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture cells every 2-3 days to maintain them in the exponential growth phase. Avoid letting the cells become over-confluent, as this can affect transporter expression and assay performance.

II. Step-by-Step Glucose Uptake Assay Protocol

This protocol is optimized for a 96-well plate format, suitable for dose-response studies.

Materials:

-

HEK293-hSGLT1 and HEK293-hSGLT2 stable cell lines

-

Licogliflozin

-

2-NBDG

-

Phlorizin (a non-selective SGLT inhibitor, for use as a positive control)

-

Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free balanced salt solution)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Experimental Procedure:

-

Cell Seeding:

-

The day before the assay, seed the HEK293-hSGLT1 and HEK293-hSGLT2 cells into separate 96-well black, clear-bottom plates at a density of 40,000 to 50,000 cells per well in 100 µL of complete culture medium.[9]

-

Ensure even cell distribution to minimize well-to-well variability. Incubate overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of Licogliflozin in DMSO.

-

Perform a serial dilution of the Licogliflozin stock solution in KRH buffer to create a range of concentrations for the dose-response curve. A typical starting point for the highest concentration could be 1 µM, followed by 10-point, 3-fold serial dilutions. Remember the in vitro IC50 values are in the low nanomolar range.[4]

-

Prepare a solution of Phlorizin (e.g., 100 µM) in KRH buffer to serve as a positive control for maximal inhibition.[5]

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest Licogliflozin concentration.

-

-

Assay Execution:

-

On the day of the assay, gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of KRH buffer.

-

Add 50 µL of the prepared Licogliflozin dilutions, Phlorizin solution, or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Prepare a 2X working solution of 2-NBDG in KRH buffer (e.g., 200 µM for a final concentration of 100 µM).

-